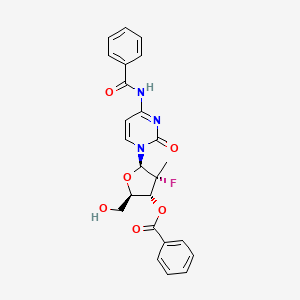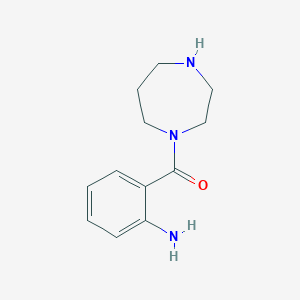
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a hydroxyl group and three methyl groups on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-1,4,4-trimethylpyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 3-oxo-1,4,4-trimethylpyrrolidin-2-one and substituted pyrrolidinones with different functional groups.
科学的研究の応用
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxyl and methyl groups.
3-Hydroxy-1,4-dimethylpyrrolidin-2-one: Similar structure but with fewer methyl groups.
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness
This compound is unique due to the presence of the hydroxyl group and three methyl groups, which confer specific chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-hydroxy-1,4,4-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)6(10)5(7)9/h5,9H,4H2,1-3H3 |
InChIキー |
RRRAQJXASUZZPF-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)
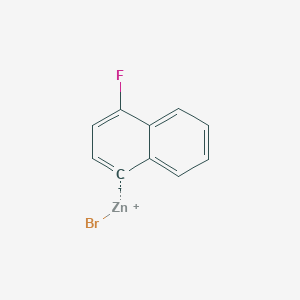
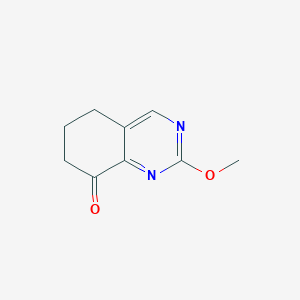
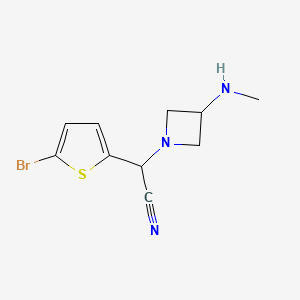

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)

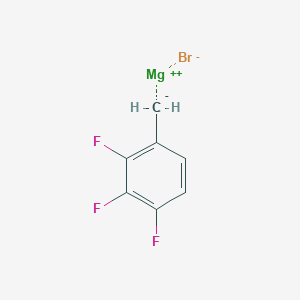
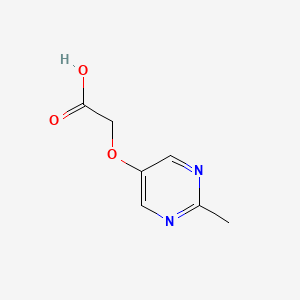

![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
